7-Ethoxy-1,2-difluoronaphthalene

Description

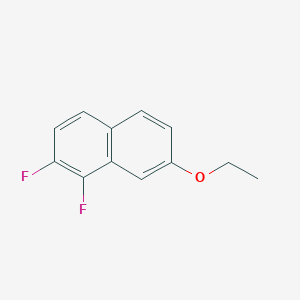

7-Ethoxy-1,2-difluoronaphthalene is a polyaromatic hydrocarbon derivative featuring a naphthalene backbone substituted with two fluorine atoms at positions 1 and 2 and an ethoxy group at position 5. This compound combines electron-withdrawing fluorine atoms and an electron-donating ethoxy group, creating unique electronic and steric properties.

Properties

Molecular Formula |

C12H10F2O |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

7-ethoxy-1,2-difluoronaphthalene |

InChI |

InChI=1S/C12H10F2O/c1-2-15-9-5-3-8-4-6-11(13)12(14)10(8)7-9/h3-7H,2H2,1H3 |

InChI Key |

RDSDKSSDKDNQRK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CC(=C2F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-Fluoronaphthalene (C₁₀H₇F)

- Substituents : Single fluorine atom at position 1.

- Properties : The fluorine atom enhances electrophilic substitution reactivity compared to unsubstituted naphthalene. Its electron-withdrawing nature directs incoming electrophiles to the para and meta positions.

- Applications : Used as a precursor in fluorinated aromatic syntheses .

- Contrast : 7-Ethoxy-1,2-difluoronaphthalene has additional fluorine (position 2) and ethoxy groups, which may reduce overall electrophilicity while increasing steric hindrance.

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (C₁₀H₆O₇S₂K₂)

- Substituents : Hydroxyl (-OH) at position 7 and sulphonate (-SO₃⁻K⁺) groups at positions 1 and 3.

- Properties : High water solubility due to ionic sulphonate groups. The hydroxyl group enables hydrogen bonding, enhancing stability in aqueous environments.

- Applications : Industrial use in dyes, detergents, and surfactants .

- Contrast : this compound lacks ionic groups, rendering it less soluble in polar solvents but more lipophilic, making it suitable for organic-phase reactions or drug delivery systems.

Ethinyl Estradiol-Related Naphthalene Derivatives

- Examples : Naphthalen-1-ol (C₁₀H₈O) and fluoronaphthalene derivatives (e.g., 1-Fluoronaphthalene).

- Properties : Hydroxyl or fluorine substituents influence metabolic stability and binding affinity in pharmaceuticals. For instance, fluorine substitution often improves bioavailability and resistance to oxidative degradation .

- Contrast : The ethoxy group in this compound may confer longer metabolic half-life compared to hydroxylated analogs, as ethers are less prone to enzymatic cleavage.

Physicochemical Properties

The table below summarizes key differences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.